CID 78070521
Description
CID 78070521 is a compound cataloged in PubChem, a public database for chemical entities. The compound’s chromatographic profile suggests moderate polarity, and its mass spectrum indicates a molecular ion peak consistent with a medium-sized organic molecule, likely containing functional groups such as hydroxyl or ester moieties based on fragmentation patterns .
Properties
Molecular Formula |
C11H23O2Si |
|---|---|
Molecular Weight |
215.38 g/mol |
InChI |
InChI=1S/C11H23O2Si/c1-5-7-8-9-10(14(3)4)11(12)13-6-2/h10H,5-9H2,1-4H3 |
InChI Key |
VKLLLBIUSROGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78070521” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to facilitate these transformations efficiently.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of automated systems and real-time monitoring ensures that the production process is consistent and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78070521” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may yield hydrogenated products.
Scientific Research Applications
The compound “CID 78070521” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, “this compound” is used in the production of specialty chemicals and materials, as well as in the development of new technologies.
Mechanism of Action
The mechanism of action of “CID 78070521” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Findings:
Unlike taurocholic acid (CID 6675), which is a bile acid with a sulfonic acid group, this compound lacks sulfur-based functional groups, as evidenced by its mass spectral fragmentation .
Analytical Techniques: this compound was characterized using GC-MS, whereas similar compounds like ginkgolic acid (CID 5469634) and betulinic acid (CID 64971) are often analyzed via LC-ESI-MS due to their higher molecular weights and polarity . Collision-induced dissociation (CID) in mass spectrometry, as discussed in and , is critical for structural elucidation of complex molecules like triterpenoids and their derivatives .
Ginkgolic acid (CID 5469634) demonstrates enzyme inhibition, a trait that could be explored for this compound through targeted assays .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 78070521?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. Ensure specificity by incorporating variables (e.g., "How does temperature variation affect the stability of this compound in aqueous solutions?"). Avoid vague terms and test the question for feasibility using pilot studies or literature gaps analysis .
- Key Considerations : Align the question with existing literature, define measurable outcomes, and ensure access to necessary instrumentation (e.g., spectroscopy for stability analysis) .
Q. What are the essential components of a literature review for this compound?
- Methodological Answer :
Identify primary sources (peer-reviewed journals) and secondary sources (reviews) using databases like PubMed or SciFinder.
Critically evaluate studies for methodological rigor, focusing on synthesis conditions, analytical techniques, and reproducibility.
Map gaps (e.g., "Limited data on this compound’s photodegradation pathways") to justify your research .
- Tools : Use citation management software (e.g., EndNote) and prioritize recent studies (<10 years) unless referencing foundational work .
Q. How to design a reproducible experimental protocol for this compound?
- Methodological Answer :
Define variables (independent: e.g., pH; dependent: e.g., reaction yield).
Include controls (e.g., blank reactions, reference compounds).
Document equipment specifications (e.g., HPLC column type) and environmental conditions (e.g., humidity).
- Example : "For kinetic studies, specify sampling intervals and quenching methods to arrest reactions" .
- Validation : Conduct pilot experiments and cross-validate results with alternative techniques (e.g., NMR alongside HPLC) .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s properties?
- Methodological Answer :
Perform meta-analysis to identify trends (e.g., "Conflicting solubility data may arise from solvent purity variations").
Replicate critical experiments under standardized conditions (e.g., ISO-certified solvents, calibrated instruments).
Apply statistical tools (e.g., ANOVA) to assess variability sources .
- Case Study : If two studies report differing catalytic efficiencies, compare their reaction matrices (e.g., co-solvents, temperature gradients) .
Q. What strategies optimize the synthesis methodology for this compound derivatives?
- Methodological Answer :
Use design-of-experiments (DoE) to test multiple parameters (e.g., molar ratios, catalysts) efficiently.
Characterize intermediates via in situ techniques (e.g., FTIR monitoring).
Compare green chemistry metrics (e.g., E-factor) to evaluate sustainability .
- Advanced Tip : Employ computational modeling (e.g., DFT) to predict reactive sites and guide synthetic routes .
Q. How to ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer :
Standardize cell lines/populations (e.g., ATCC-certified cultures).
Validate assay conditions (e.g., oxygen levels in cytotoxicity tests).
Share raw data and code for statistical analysis in open repositories (e.g., Zenodo) .
- Quality Control : Include internal standards (e.g., reference inhibitors) and blinded data interpretation to reduce bias .
Data Analysis and Reporting
Q. How to address uncertainties in this compound’s spectroscopic data?
- Methodological Answer :
Quantify signal-to-noise ratios and instrument detection limits.
Use multivariate analysis (e.g., PCA) to deconvolute overlapping peaks in NMR/UV-Vis spectra.
Report confidence intervals for quantitative results (e.g., "Purity: 98.5% ± 0.2%") .
- Documentation : Provide raw spectral files and processing parameters (e.g., Gaussian apodization in FTIR) as supplementary material .
Q. What ethical and procedural standards apply to publishing this compound research?
- Methodological Answer :
Disclose funding sources and conflicts of interest.
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
Cite prior work comprehensively, avoiding "salami slicing" of results into multiple papers .
- Compliance : Follow journal-specific guidelines for structural data (e.g., CIF files for crystallography) and ethical approvals (e.g., IACUC for animal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
